4-Cyclopropanecarbonyl-1,3-thiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7NOS |
|---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
cyclopropyl(1,3-thiazol-4-yl)methanone |
InChI |
InChI=1S/C7H7NOS/c9-7(5-1-2-5)6-3-10-4-8-6/h3-5H,1-2H2 |
InChI Key |
FDVAAUDQNLPSCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=CSC=N2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Cyclopropanecarbonyl 1,3 Thiazole
Direct Synthesis Strategies for the 1,3-Thiazole Core Bearing a Cyclopropanecarbonyl Group
Direct synthesis methods aim to construct the 1,3-thiazole ring and introduce the C-4 substituent in a single, convergent process. These strategies are often favored for their efficiency and atom economy.
Hantzsch Thiazole (B1198619) Synthesis and its Adaptations for Cyclopropanecarbonyl Precursors
The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the formation of thiazole rings. synarchive.com The classical reaction involves the condensation of an α-haloketone with a thioamide. synarchive.comyoutube.com The reaction proceeds via an initial S-alkylation of the thioamide followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring.
To apply this method for the synthesis of 4-cyclopropanecarbonyl-1,3-thiazole, specific precursors bearing the cyclopropyl (B3062369) group are required. The most direct adaptation involves the reaction between a 1-(cyclopropyl)-2-haloethan-1-one (an α-haloketone) and a simple thioamide, such as thioformamide (B92385). The cyclopropyl ketone moiety is thus carried by the α-haloketone component, directly leading to the desired substitution at the C-4 position of the resulting thiazole.
The general mechanism involves the nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon bearing the halogen in the α-haloketone. youtube.com This is followed by an intramolecular condensation where the nitrogen atom attacks the carbonyl carbon, leading to a thiazoline (B8809763) intermediate. Subsequent dehydration, often facilitated by heat or acidic conditions, yields the final aromatic this compound product. The aromaticity of the thiazole ring serves as a thermodynamic driving force for the reaction. youtube.com
| Precursor 1 | Precursor 2 | Key Step | Product |
| 1-(Cyclopropyl)-2-bromoethan-1-one | Thioformamide | Cyclocondensation | This compound |
| α-Haloketone with cyclopropyl group | Thioamide | Intramolecular cyclization & Dehydration | C-4 substituted thiazole |
One-Pot Multicomponent Reactions for Thiazole Formation
One-pot multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, offering significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple starting materials. nih.govresearchgate.net Several MCRs have been developed for the synthesis of substituted thiazoles. bepls.comrsc.orgresearchgate.net
For the specific synthesis of this compound, a three-component reaction can be envisioned. A plausible strategy would involve the reaction of cyclopropanecarboxaldehyde (B31225), an amine (such as ammonia (B1221849) or a primary amine), and a sulfur-containing component, often in the presence of an oxidizing agent. In a different approach, an MCR could involve the reaction of an α-haloketone, a thioamide or thiourea, and another component that modifies the final structure. For instance, a one-pot reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various aldehydes has been reported to yield substituted Hantzsch thiazole derivatives. bepls.com By selecting cyclopropanecarboxaldehyde as the aldehyde component in such a reaction, it is possible to direct the synthesis towards the desired 4-cyclopropanecarbonyl structure.
Brønsted Acid-Mediated Cyclization Pathways
Brønsted acids can serve as effective catalysts for the cyclization and dehydration steps in thiazole synthesis. nih.gov They function by protonating carbonyl groups, thereby activating them towards nucleophilic attack and facilitating the elimination of water. In the context of forming this compound, a Brønsted acid could catalyze the reaction between a β-ketothioamide or a related intermediate.
A relevant pathway could involve the acid-catalyzed reaction of a donor-acceptor cyclopropane (B1198618) bearing an acyl group with an indole, demonstrating the ability of Brønsted acids to mediate complex cyclizations. nih.gov A more direct application would be the acid-catalyzed condensation of 1-(cyclopropyl)-2-haloethan-1-one with a thioamide, where the acid promotes both the initial condensation and the final dehydration to the aromatic thiazole. Strong Brønsted acids, such as p-toluenesulfonic acid or even superacids, can be employed to drive these reactions, often under milder conditions than purely thermal methods. nih.govmdpi.com
Functional Group Interconversion Approaches for Post-Cyclization Modification
An alternative strategic approach involves the synthesis of a thiazole ring with a suitable functional group at the C-4 position, which is then converted into the desired cyclopropanecarbonyl moiety in a subsequent step. This approach offers flexibility, as a common thiazole intermediate can be used to access a variety of C-4 substituted analogs.
Introduction of the Cyclopropanecarbonyl Moiety via Acylation Reactions
The Friedel-Crafts acylation is a classic and powerful method for introducing an acyl group onto an aromatic ring. chemguide.co.uk This reaction can be adapted to acylate a pre-formed 1,3-thiazole ring. To synthesize this compound, this would involve the reaction of unsubstituted 1,3-thiazole with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemguide.co.ukresearchgate.net
The reaction proceeds via the formation of a highly electrophilic acylium ion from the cyclopropanecarbonyl chloride and the Lewis acid. The thiazole ring, being an electron-rich aromatic system, then acts as a nucleophile, attacking the acylium ion. The regioselectivity of the acylation is crucial; while thiazole can be acylated at different positions, conditions can be optimized to favor substitution at the C-4 position. The reaction typically requires an inert solvent and careful control of temperature. Strong Brønsted acids can also promote such acylations. mdpi.com
| Thiazole Substrate | Acylating Agent | Catalyst | Key Transformation |
| 1,3-Thiazole | Cyclopropanecarbonyl chloride | AlCl₃ (Lewis Acid) | Electrophilic Aromatic Substitution |
| 4-Bromo-1,3-thiazole | Cyclopropyl(tributyl)stannane | Pd catalyst | Stille Cross-Coupling |
| 4-Lithio-1,3-thiazole | Cyclopropanecarbonyl chloride | N/A | Nucleophilic Acylation |
Selective Derivatization of the Thiazole Ring System at C-4 Position
A more versatile post-cyclization modification strategy involves the selective functionalization of the C-4 position of the thiazole ring to introduce a handle that can then be converted to the cyclopropanecarbonyl group. rsc.orgacs.org This multi-step approach allows for the use of a common, readily available thiazole intermediate.
One of the most effective methods for selective C-4 functionalization is through directed metalation. The C-4 proton of thiazole can be selectively abstracted by a strong base, such as n-butyllithium, to form a 4-lithiothiazole intermediate. This highly nucleophilic species can then react with a suitable electrophile. To obtain the target molecule, this electrophile could be cyclopropanecarbonyl chloride, which would directly yield this compound. Alternatively, the 4-lithiothiazole could be reacted with cyclopropanecarboxaldehyde. The resulting secondary alcohol can then be oxidized to the desired ketone in a separate step using standard oxidizing agents (e.g., PCC, Swern oxidation).
Another powerful method for C-4 functionalization is through metal-catalyzed cross-coupling reactions. For example, a 4-halo-1,3-thiazole (e.g., 4-bromo-1,3-thiazole) can undergo a Stille or Suzuki coupling reaction with a cyclopropyl organometallic reagent to introduce the cyclopropyl group. If a cyclopropylcarbonylstannane or boronic acid is used, the desired product could potentially be formed directly.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and efficient manufacturing processes. The traditional Hantzsch synthesis, while versatile, often involves harsh conditions, volatile organic solvents, and can generate significant waste. Modern approaches seek to mitigate these issues through innovative catalytic systems and solvent-free reaction conditions.
The proposed synthesis of this compound via the Hantzsch reaction would involve the condensation of an α-haloketone, specifically 2-halo-1-cyclopropylethanone, with a source of thioformamide. Greener alternatives focus on improving the efficiency and environmental footprint of this transformation.
Solvent-Free Synthesis:
A significant advancement in green chemistry is the move towards solvent-free or solid-state reactions, which reduce pollution, costs, and simplify purification processes. scispace.comresearchgate.net For the synthesis of thiazole derivatives, solvent-free approaches using grinding technology (mechanochemistry) have proven effective. scispace.com
A plausible solvent-free synthesis of this compound would involve grinding a mixture of 2-bromo-1-cyclopropylethanone (B104821) and thioformamide (or a precursor mixture of formamide (B127407) and a thionating agent like Lawesson's reagent) in a mortar and pestle, potentially with a minimal amount of a wetting agent like ethanol. scispace.com Research on analogous Hantzsch syntheses has demonstrated that such reactions can proceed to completion rapidly, often within minutes, and produce high yields of the desired thiazole. scispace.comorganic-chemistry.org
Catalytic Methodologies:
The use of catalysts can significantly enhance reaction rates, improve selectivity, and allow for milder reaction conditions, all key tenets of green chemistry. For Hantzsch-type syntheses, various catalysts have been explored. An efficient and green method for synthesizing Hantzsch thiazole derivatives has been developed using a reusable, silica-supported tungstosilisic acid catalyst. researchgate.net This method can be conducted under conventional heating or ultrasonic irradiation, offering higher yields and shorter reaction times. researchgate.net
For the synthesis of this compound, a heterogeneous catalyst like silica-supported tungstosilisic acid could be employed in a one-pot reaction between 2-bromo-1-cyclopropylethanone and thioformamide. The ability to recover and reuse the catalyst by simple filtration makes this approach economically and environmentally attractive. researchgate.net Microwave-assisted synthesis, often in conjunction with a catalyst, has also emerged as a powerful green technique, dramatically reducing reaction times from hours to minutes and often improving yields. nih.gov
| Reaction Type | Conditions | Reactants | Catalyst | Yield (%) | Reference |
| Solvent-Free | Grinding, Room Temp, 3 min | 2'-hydroxy-5'chloro-α-haloketone, Thiourea, o-hydroxybenzaldehyde | None | 95 | scispace.com |
| Catalytic (Ultrasonic) | Room Temp, 1.5-2 h | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehydes | Silica Supported Tungstosilisic Acid | 79-90 | researchgate.net |
| Catalytic (Conventional Heating) | 65 °C, 2-3.5 h | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehydes | Silica Supported Tungstosilisic Acid | 79-90 | researchgate.net |
| Microwave-Assisted | 90 °C, 30 min | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthiourea | None (in Methanol) | 95 | nih.gov |
Atom Economy:
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. The Hantzsch thiazole synthesis is inherently a condensation reaction, which typically generates a water molecule and a salt as byproducts, thus having a less-than-perfect atom economy.
The reaction to form this compound from 2-bromo-1-cyclopropylethanone and thioformamide would theoretically proceed as follows:
C₅H₇BrO + CH₃NS → C₇H₇NOS + HBr + H₂O
Reaction Efficiency:
Reaction efficiency encompasses not just the chemical yield but also factors like reaction time, energy consumption, and ease of purification. The green methodologies discussed offer significant improvements in reaction efficiency over traditional methods.
| Method | Typical Reaction Time | Key Efficiency Advantages | Reference |
| Solvent-Free Grinding | 3-5 minutes | - No solvent required- Rapid reaction- Minimal workup | scispace.com |
| Microwave-Assisted | 30 minutes | - Drastically reduced reaction time- Often higher yields- Reduced side reactions | nih.gov |
| Reusable Catalyst (Ultrasonic/Heating) | 1.5-3.5 hours | - Catalyst can be recovered and reused- Milder reaction conditions- Simplified purification | researchgate.net |
By focusing on these green principles, the synthesis of this compound can be designed to be not only effective but also environmentally responsible, aligning with the modern imperatives of chemical manufacturing.
Chemical Reactivity and Mechanistic Pathways of 4 Cyclopropanecarbonyl 1,3 Thiazole
Aromaticity and Tautomerism Studies of the 1,3-Thiazole Nucleus
The 1,3-thiazole ring is an aromatic heterocycle, a property conferred by the delocalization of six π-electrons over the five-membered ring. wikipedia.orgmdpi.com This aromatic character is a crucial determinant of its reactivity. wikipedia.orgmdpi.com The presence of both a sulfur and a nitrogen atom in the ring leads to an uneven distribution of electron density. pharmaguideline.com The π-electron density is highest at the C5 position, making it the most likely site for electrophilic attack, while the C2 position is the most electron-deficient and thus susceptible to deprotonation. wikipedia.orgpharmaguideline.com
The aromaticity of the thiazole (B1198619) ring is greater than that of the corresponding oxazoles, as evidenced by ¹H NMR studies showing ring proton chemical shifts between 7.27 and 8.77 ppm, which indicates a significant diamagnetic ring current. wikipedia.org The attachment of an electron-withdrawing cyclopropanecarbonyl group at the C4 position is expected to influence the electron distribution within the ring, though specific studies on this particular molecule are not prevalent. Generally, such a group would further decrease the electron density of the ring, potentially affecting its aromatic stability and reactivity.
Tautomerism, particularly annular tautomerism, is a known phenomenon in nitrogen-containing heterocycles like pyrazoles and indazoles. researchgate.net For thiazole derivatives, while less common than in azoles with multiple nitrogen atoms, tautomeric forms can exist, especially when substituents on the ring can participate in proton transfer. In the case of 4-Cyclopropanecarbonyl-1,3-thiazole, the primary structure is the most stable, but the potential for keto-enol tautomerism involving the carbonyl group, or other tautomeric forms under specific conditions, cannot be entirely ruled out without specific experimental data.
Electrophilic Aromatic Substitution Reactions on the Thiazole Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.comlibretexts.org For the thiazole ring, the position of substitution is directed by the heteroatoms and any existing substituents. pharmaguideline.com The inherent electron distribution of the thiazole ring favors electrophilic attack at the C5 position, which is the most electron-rich. wikipedia.orgpharmaguideline.com
Key electrophilic aromatic substitution reactions include:
Halogenation: The introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring. youtube.com
Nitration: The substitution of a hydrogen atom with a nitro group (-NO2). youtube.com
Sulfonation: The introduction of a sulfonic acid group (-SO3H). libretexts.orgyoutube.com
The presence of the cyclopropanecarbonyl group at the C4 position, being an electron-withdrawing group, is expected to deactivate the ring towards electrophilic attack. This deactivation would make reactions like nitration or halogenation require more forceful conditions. The directing effect of the C4-acyl group would likely reinforce the inherent preference for substitution at the C5 position.
Nucleophilic Attack and Deprotonation at C-2 Position of the Thiazole
The C2 position of the thiazole ring is the most electron-deficient and therefore the most acidic proton on the ring. wikipedia.orgpharmaguideline.com This makes it susceptible to deprotonation by strong bases, such as organolithium compounds or Hauser bases, to form a C2-lithiated thiazole. wikipedia.org This nucleophilic carbanion is a versatile intermediate that can react with a variety of electrophiles, including alkyl halides and carbonyl compounds, allowing for further functionalization at the C2 position. pharmaguideline.com
The formation of this C2-anion is a key step in the synthesis of various 2-substituted thiazoles. The resulting negative charge is stabilized by the adjacent sulfur and nitrogen atoms, as well as through the formation of a thiazolium ylide. wikipedia.org The electron-withdrawing nature of the 4-cyclopropanecarbonyl group would likely enhance the acidity of the C2 proton, facilitating its removal.
Reactivity of the Cyclopropanecarbonyl Group: Cleavage and Ring-Opening Reactions
The cyclopropane (B1198618) ring in the cyclopropanecarbonyl group is characterized by significant ring strain, which makes it susceptible to ring-opening reactions. mdpi.com This reactivity is enhanced by the adjacent carbonyl group, which can stabilize intermediates formed during the cleavage process. The ring-opening of such activated cyclopropanes can be initiated by nucleophiles, electrophiles, or under thermal and photochemical conditions. mdpi.comacs.orgmarquette.edu
Nucleophilic attack can lead to the cleavage of the cyclopropane ring, a reaction that is mechanistically related to the Michael addition. marquette.edu The reaction with nucleophiles like substituted pyridines has been shown to be a second-order process and can be reversible. marquette.edu Studies on similar systems, such as electrophilic cyclopropanes, have shown that they react with thiophenolates in ring-opening reactions. researchgate.net The presence of an electron-withdrawing group on the cyclopropane enhances its reactivity towards nucleophiles. researchgate.net
Acid-catalyzed ring-opening is also a common reaction pathway for cyclopropyl (B3062369) ketones. acs.org For instance, the treatment of certain thiazolones with BF₃·OEt₂ in methanol (B129727) can lead to ring-opening and the formation of dihydrothiazoles. acs.org Uncatalyzed cascade ring-opening and recyclization reactions of cyclopropyl aryl ketones have also been observed, leading to the formation of indenones and fluorenones. acs.org
Cycloaddition Reactions and Rearrangements Involving the Thiazole Ring
The thiazole ring can participate in cycloaddition reactions, although the aromatic stabilization of the ring often requires high temperatures for the reaction to proceed. wikipedia.org One notable example is the Diels-Alder reaction with alkynes, which, after the initial cycloaddition, is often followed by the extrusion of sulfur to yield a pyridine (B92270) derivative. wikipedia.org
1,3-Dipolar cycloadditions are a significant class of reactions for forming five-membered heterocycles. wikipedia.orgijrpc.com Thiazolium salts, formed by the N-alkylation of the thiazole ring, can act as precursors for 1,3-dipoles. These can then undergo enantioselective [3+2] cycloaddition reactions with various electron-deficient partners to create complex polycyclic systems. rsc.org
Rearrangement reactions of the thiazole ring can also occur. For example, some thiazolium salts can undergo a cascade cycloaddition/rearrangement reaction to form pyrrolo- mdpi.comacs.orgthiazine derivatives. rsc.org Photochemical conditions can also induce rearrangements in thiazole-containing systems. acs.org
Metal-Catalyzed Transformations and Cross-Coupling Strategies
Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including thiazoles. Palladium-catalyzed reactions such as the Suzuki and Stille couplings are commonly employed to form new carbon-carbon bonds. rsc.orgresearchgate.net These reactions typically involve the coupling of a halogenated thiazole with an organoboron or organotin reagent. researchgate.net
The presence of a halogen atom on the thiazole ring is a prerequisite for many of these cross-coupling reactions. Therefore, the this compound would first need to be halogenated, likely at the C2 or C5 position, to participate in such transformations. Metal-catalyzed cross-coupling has been used to synthesize aryl alkynyl substituted thiazole derivatives, which have interesting photophysical properties. rsc.org
Furthermore, direct C-H activation and arylation of the thiazole ring using palladium catalysis is an emerging and efficient method for functionalization, avoiding the need for pre-halogenation. researchgate.net
Advanced Spectroscopic and Structural Elucidation Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 4-Cyclopropanecarbonyl-1,3-thiazole, a combination of one-dimensional and two-dimensional NMR experiments provides definitive evidence for its covalent structure.
The ¹H and ¹³C NMR spectra provide the initial and most crucial data regarding the electronic environment of each nucleus. The predicted chemical shifts for this compound in a standard solvent like CDCl₃ are based on established values for thiazole (B1198619) and cyclopropyl (B3062369) ketone moieties. acs.orgnih.govchemicalbook.com
The ¹H NMR spectrum is expected to show distinct signals for the two thiazole protons and the five protons of the cyclopropanecarbonyl group. The H2 proton of the thiazole ring, positioned between the electronegative nitrogen and sulfur atoms, is anticipated to be the most deshielded, appearing far downfield. chemicalbook.com The H5 proton will appear at a slightly higher field. The cyclopropyl protons will characteristically appear in the upfield region, typically between 0.8 and 3.0 ppm. nih.govchemicalbook.com The methine proton (CH-C=O) will be the most downfield of the cyclopropyl signals due to the deshielding effect of the adjacent carbonyl group. chemicalbook.com
The ¹³C NMR spectrum will display signals for all seven unique carbon atoms in the molecule. The carbonyl carbon (C=O) is expected to have the largest chemical shift, typically in the range of 190-205 ppm for ketones. libretexts.orgspectroscopyonline.com The aromatic carbons of the thiazole ring will resonate between approximately 120 and 160 ppm. nih.gov The unique sp³-hybridized carbons of the cyclopropyl ring will be observed in the upfield region, generally below 30 ppm. chemicalbook.com
Predicted NMR Data for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
|---|---|---|---|
| Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |
| H2 (thiazole) | ~8.9 - 9.1 | C=O (carbonyl) | ~195 - 200 |
| H5 (thiazole) | ~8.2 - 8.4 | C2 (thiazole) | ~155 - 158 |
| CH (cyclopropyl) | ~2.6 - 2.8 | C4 (thiazole) | ~148 - 152 |
| CH₂ (cyclopropyl) | ~1.2 - 1.4 | C5 (thiazole) | ~125 - 128 |
| CH₂ (cyclopropyl) | ~1.0 - 1.2 | CH (cyclopropyl) | ~20 - 25 |
| CH₂ (cyclopropyl) | ~12 - 16 |
Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by establishing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine and methylene (B1212753) protons within the cyclopropyl ring, confirming the integrity of this spin system. The thiazole protons H2 and H5 would likely show a weak long-range coupling.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This technique would be used to definitively assign the chemical shifts of the protonated carbons: C2, C5, the cyclopropyl methine (CH), and the cyclopropyl methylene (CH₂).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for connecting molecular fragments, as it shows correlations between protons and carbons that are two or three bonds apart. Key expected HMBC correlations for confirming the structure of this compound include:
A correlation from the H5 proton of the thiazole ring to the carbonyl carbon (C=O) , which unequivocally links the cyclopropanecarbonyl group to the C4 position of the thiazole.
Correlations from the cyclopropyl methine proton (CH-C=O) to the carbonyl carbon (C=O) .
Correlations from the H2 and H5 protons to the various carbons within the thiazole ring, confirming their assignments.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between nuclei. In a small molecule like this, its utility might be limited, but it could potentially show a spatial correlation between the cyclopropyl protons and the H5 proton of the thiazole ring, providing further conformational information.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation that corresponds to molecular vibrations.
The Infrared (IR) spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch. For an aryl ketone conjugated with a cyclopropyl group, this peak is expected around 1660-1680 cm⁻¹. spectroscopyonline.com Other key absorptions would include C-H stretching vibrations for the aromatic thiazole ring (above 3000 cm⁻¹) and the aliphatic cyclopropyl ring (below 3000 cm⁻¹). Vibrations corresponding to the C=N and C=C bonds of the thiazole ring are expected in the 1600-1450 cm⁻¹ region. nih.gov
Raman spectroscopy , which relies on inelastic scattering of light, provides complementary information. The C=O stretch is also Raman active. Aromatic ring vibrations often give strong Raman signals, making it a useful technique for analyzing the thiazole moiety. scirp.org
Predicted Infrared (IR) Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch (Thiazole) | 3100 - 3150 | Medium |
| Aliphatic C-H Stretch (Cyclopropyl) | 2990 - 3050 | Medium |
| C=O Stretch (Ketone) | 1660 - 1680 | Strong |
| C=N / C=C Stretch (Thiazole Ring) | 1450 - 1600 | Medium-Strong |
| C-S Stretch (Thiazole Ring) | ~700 - 800 | Weak-Medium |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high precision.
For this compound, the molecular formula is C₇H₇NOS. HRMS analysis would be expected to show a molecular ion peak [M+H]⁺ corresponding to a precise mass that confirms this formula, allowing it to be distinguished from any other combination of atoms that might have the same nominal mass. Thiazole derivatives are known to typically produce abundant molecular ions under mass spectrometric analysis. rsc.orgnih.gov
HRMS Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₇NOS |
| Monoisotopic Mass | 153.0248 Da |
| Expected [M+H]⁺ | 154.0321 Da |
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture
Should this compound be successfully crystallized, single-crystal X-ray diffraction would provide the ultimate proof of its three-dimensional structure in the solid state. This powerful technique determines the precise spatial arrangement of atoms in the crystal lattice by analyzing the diffraction pattern of X-rays passing through the crystal.
The resulting structural model would confirm the connectivity of the atoms and provide highly accurate data on bond lengths, bond angles, and torsion angles. For instance, it would reveal the planarity of the thiazole ring and the specific bond lengths of the cyclopropyl group. mdpi.com Furthermore, analysis of the crystal packing would elucidate any significant intermolecular interactions, such as hydrogen bonds or π–π stacking, that govern the solid-state architecture of the compound. mdpi.comnih.gov
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment (If Chiral Analogs)
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), measure the differential absorption of left- and right-circularly polarized light and are only applicable to chiral molecules. The parent compound, this compound, is achiral as it possesses a plane of symmetry and contains no stereocenters. Therefore, it would not produce an ECD signal.
However, if a chiral analog were to be synthesized—for example, by introducing a substituent onto the cyclopropyl ring to create a stereocenter—then ECD spectroscopy would become an invaluable tool. The experimental ECD spectrum could be compared with spectra predicted by quantum-chemical calculations for the different possible stereoisomers (enantiomers or diastereomers), allowing for the determination of the absolute configuration of the chiral analog.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Cyclopropanecarbonyl-1,3-thiazole, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are instrumental in optimizing the molecular geometry to its lowest energy state. bhu.ac.innih.gov This process provides precise data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape. nih.gov
These calculations reveal the distribution of electron density and the nature of chemical bonds within the molecule. nih.gov For thiazole (B1198619) derivatives, DFT has been used to analyze the effects of different substituents on the geometric and electronic properties of the thiazole ring. mdpi.com The optimized geometry serves as the foundation for subsequent computational analyses, including vibrational frequency calculations, which can be correlated with experimental FT-IR and Raman spectra to validate the computational model. nih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org For this compound, the energies of the HOMO and LUMO and their energy gap (ΔE) are key indicators of its chemical reactivity, kinetic stability, and electronic properties. researchgate.net
A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This analysis helps in predicting the sites of electrophilic and nucleophilic attack. The HOMO, being the orbital most capable of donating electrons, indicates regions susceptible to electrophilic attack, while the LUMO, the orbital most capable of accepting electrons, points to sites of nucleophilic attack. In thiazole derivatives, the distribution of HOMO and LUMO is often spread across the thiazole ring and its substituents, influencing their interaction with biological targets. mdpi.comresearchgate.net
Table 1: Frontier Molecular Orbital (FMO) Properties of a Thiazole Derivative
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.0 |
| Energy Gap (ΔE) | 4.5 |
Note: The values in this table are representative for a thiazole derivative and are used for illustrative purposes. Actual values for this compound would require specific DFT calculations.
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution and reactive sites of a molecule. bhu.ac.inresearchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net Green represents areas of neutral potential.
For this compound, the MEP map would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring and the oxygen atom of the carbonyl group, highlighting these as potential sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the cyclopropyl (B3062369) group would likely exhibit positive potential. This information is invaluable for predicting how the molecule might interact with biological receptors or other molecules. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations provide a dynamic view of molecules over time, offering insights into their conformational flexibility and interactions with their environment. nih.gov For this compound, MD simulations can explore the molecule's conformational landscape, identifying the most stable and frequently adopted shapes in different solvents or in the presence of a biological target. nih.gov
When studying ligand-target interactions, MD simulations can be used to model the binding of this compound to a protein's active site. samipubco.com These simulations can reveal the stability of the ligand-protein complex, the key amino acid residues involved in binding, and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. rsc.org This information is critical for understanding the mechanism of action and for the rational design of more potent derivatives.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govnih.govmdpi.com These models are built on the principle that the structure of a molecule dictates its activity and properties. nih.gov
Derivation of Molecular Descriptors
The first step in QSAR/QSPR modeling is to calculate a set of numerical values, known as molecular descriptors, that encode the structural and chemical features of the molecules. nih.gov These descriptors can be categorized into several types:
1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).
2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices). doi.org
3D Descriptors: Calculated from the 3D coordinates of the atoms (e.g., molecular volume, surface area, steric parameters).
Physicochemical Descriptors: Related to properties like lipophilicity (logP), electronic effects, and polarizability. nih.gov
For a series of thiazole derivatives including this compound, a wide range of descriptors would be calculated to capture the variations in their structure. researchgate.net
Predictive Modeling for Chemical Behavior
Once the molecular descriptors are calculated and the biological activity or property data is collected for a training set of molecules, statistical methods are employed to build a predictive model. mdpi.commdpi.com Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN). researchgate.net
The resulting QSAR/QSPR equation provides a quantitative relationship between the descriptors and the activity/property. For instance, a QSAR model for the antifungal activity of thiazole derivatives might show that activity is positively correlated with a specific steric descriptor and negatively correlated with a particular electronic descriptor. physchemres.org These models can then be used to predict the activity or properties of new, untested compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of research and development. nih.govnih.gov The predictive power of the model is assessed through various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds. researchgate.net
Molecular Docking and Pharmacophore Modeling for Mechanistic Insights
Molecular docking and pharmacophore modeling are pivotal in silico techniques used to predict how a molecule, such as a this compound derivative, might interact with a biological target. These investigations provide a mechanistic rationale for observed biological activity and guide the structural optimization of lead compounds.
Molecular Docking Studies: Molecular docking simulations place a ligand into the binding site of a target protein to determine its preferred orientation and predict the strength of the interaction, often expressed as a binding energy or docking score. Studies on various thiazole derivatives have demonstrated their potential to bind to several key protein targets implicated in disease.
For instance, a series of novel 1,3-thiazole analogues were investigated for their binding affinity toward Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical protein in tumor angiogenesis. nih.govmdpi.com Docking studies affirmed that these compounds exhibit considerable binding affinity for VEGFR-2 proteins. nih.govmdpi.com One particularly potent compound showed significant inhibitory activity against VEGFR-2, and docking studies revealed its binding mode within the receptor's active site. nih.gov Similarly, another study identified 1,3,4-thiadiazole (B1197879) derivatives as potential VEGFR-2 inhibitors through a combination of pharmacophore-based screening and molecular docking. mdpi.com
In the context of anticancer research, thiazole derivatives have also been docked against tubulin. The docking results for certain 2,4-disubstituted thiazoles showed strong noncovalent interactions within the tubulin active site, with the thiazole ring itself participating in key bonds. nih.gov A separate investigation into thiazole-2-acetamide derivatives as tubulin polymerization inhibitors used molecular docking to reveal superior binding affinities for the most active compounds at the colchicine (B1669291) binding site, highlighting crucial hydrophobic and hydrogen bonding interactions. frontiersin.org
The following table summarizes findings from molecular docking studies on various thiazole derivatives against different biological targets.
| Thiazole Derivative Class | Protein Target | Key Findings / Binding Energy | Reference |
|---|---|---|---|
| Novel 1,3-Thiazole Analogues | VEGFR-2 | Compound 4 showed potent inhibitory activity (IC50 = 0.093 µM) and considerable binding affinity. | nih.govmdpi.com |
| 2,4-Disubstituted Thiazole Derivatives | Tubulin | Compound 5c showed a binding energy of -13.42 kcal/mol, with the thiazole sulfur forming a bond with AsnB249. | nih.gov |
| Thiazole-Pyridine Hybrids | EGFR TK | Studies established a binding site for thiadiazole derivatives within EGFR TK, correlating with anticancer activity. | mdpi.com |
| Thiazole-2-acetamide Derivatives | Tubulin (Colchicine Site) | Compound 10a demonstrated a superior binding affinity of -7.3 kcal/mol. | frontiersin.org |
| 1,3,4-Thiadiazole Derivatives | VEGFR-2 | Hits from virtual screening showed promising docking scores and favorable binding free energies (e.g., -69.81 kcal/mol for ZINC000008927502). | mdpi.com |
Pharmacophore Modeling: A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. A study aimed at identifying novel VEGFR-2 inhibitors constructed a ligand-based pharmacophore model from the X-ray crystal structure of the receptor. mdpi.com This model included key features such as hydrogen bond donors, hydrogen bond acceptors, and aromatic rings, which were then used to screen databases for new potential inhibitors containing scaffolds like the 1,3,4-thiadiazole ring. mdpi.com
Reaction Pathway Elucidation through Transition State Calculations
Understanding the precise mechanism of how a molecule like this compound is formed is crucial for optimizing its synthesis. Theoretical chemistry, particularly the calculation of transition states, allows for the detailed elucidation of reaction pathways. While specific transition state calculations for this compound are not publicly detailed, the general mechanisms for forming the core 1,3-thiazole ring are well-established and serve as a model.
The most common route is the Hantzsch thiazole synthesis, which involves the condensation reaction between an α-haloketone and a thioamide. nih.govnih.gov The reaction pathway generally proceeds through several key steps which can be analyzed computationally to determine the energy barriers (activation energies) associated with each transition state.
A proposed generalized pathway for the formation of a 1,3-thiazole ring is outlined below:
| Step | Description | Intermediate/Product |
|---|---|---|
| 1 | Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone. | Acyclic intermediate |
| 2 | Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate attacks the carbonyl carbon, leading to the formation of a five-membered ring. This is often the rate-determining step. | Hydroxythiazoline intermediate |
| 3 | Dehydration: Elimination of a water molecule from the hydroxythiazoline intermediate occurs, often acid-catalyzed, to yield the final aromatic 1,3-thiazole ring. | Aromatic 1,3-thiazole product |
The synthesis of various thiazole derivatives has been mechanistically discussed in the literature. For example, the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with different nucleophiles to form more complex thiazole systems has been explored, with mechanistic pathways proposed based on spectral results and conformational studies. nih.gov Similarly, the use of green catalysts like DABCO to facilitate the synthesis of thiazole derivatives linked to other heterocyclic systems, such as benzofuran, has been reported, with different potential synthetic pathways being considered. researchgate.net Computational studies of these pathways would involve calculating the geometries and energies of reactants, intermediates, transition states, and products to map out the entire reaction energy surface, thereby confirming the most likely mechanistic route.
Mechanistic Studies of 4 Cyclopropanecarbonyl 1,3 Thiazole S Interactions with Biological Systems in Vitro and in Silico
Investigations into Enzyme Inhibition Mechanisms
The unique chemical structure of 4-Cyclopropanecarbonyl-1,3-thiazole and its derivatives has prompted research into their ability to inhibit various enzymes, a key strategy in the development of therapeutic agents and biocides.
Phosphoinositide 3-Kinase (PI3K) and mTOR Pathway Modulation (Pre-clinical, Mechanistic Focus)
The Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR signaling pathway is a fundamental cellular cascade that governs cell proliferation, growth, survival, and angiogenesis. nih.govnih.gov Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. nih.govresearchgate.net The development of dual inhibitors that target both PI3K and mTOR is a recognized and promising approach in cancer therapy. rsc.org
In this context, novel thiazole (B1198619) derivatives have been designed and synthesized to act as dual PI3Kα/mTOR inhibitors. rsc.org Studies have shown that certain thiazole compounds can effectively inhibit both PI3Kα and mTOR. For example, one derivative (compound 3b) displayed inhibitory activity on PI3Kα similar to the reference drug alpelisib, though its effect on mTOR was weaker than the reference dactolisib. rsc.org Mechanistically, these compounds are thought to bind within the kinase domains of PI3K and mTOR, interfering with their ability to phosphorylate downstream targets and thus disrupting the entire signaling cascade. rsc.orgmdpi.com This inhibition can lead to cell cycle arrest, typically at the G0–G1 phase, and induce apoptosis, as supported by increased levels of caspase-3 in leukemia cell lines. rsc.org
Other Relevant Enzyme Interactions (e.g., Carbonic Anhydrase)
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a role in numerous physiological processes. nih.govrsc.org Their inhibition has therapeutic applications in managing conditions like glaucoma, epilepsy, and certain cancers. nih.gov The thiazole scaffold is a known feature in some CA inhibitors.
Specifically, derivatives of 1,3,4-thiadiazole (B1197879) have been synthesized and evaluated as inhibitors of various human carbonic anhydrase (hCA) isoforms, including hCA I, II, IX, and XII. rsc.orgresearchgate.net Kinetic analyses have demonstrated that some of these compounds can act as potent, competitive inhibitors of CAs. rsc.org For instance, a study on 1,3,4-thiadiazole-thiazolidinone hybrids identified a compound (7i) with an IC₅₀ value of 0.402 µM against CA, which was more potent than the standard drug acetazolamide (B1664987) (IC₅₀ = 0.998 µM). rsc.org The inhibitory mechanism often involves the interaction of the thiazole or thiadiazole moiety with the zinc ion and key amino acid residues within the enzyme's active site. rsc.org
Analysis of Receptor Binding Profiles through Molecular Recognition
Understanding how a molecule binds to its target receptor is crucial for drug design and optimization. Computational techniques like molecular docking and pharmacophore modeling are essential tools for this analysis.
In Silico Ligand-Receptor Docking Studies
Molecular docking is a computational method used to predict the binding orientation and affinity of a ligand to a target protein. wjarr.com This technique has been widely applied to study thiazole derivatives and their interactions with various enzymes. wjarr.commdpi.com
Against PI3Kα/mTOR: Docking studies of thiazole-based dual inhibitors have provided insights into their binding modes. These simulations show that the compounds can fit into the active sites of PI3Kα and mTOR, forming critical interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues known to be essential for inhibitory activity. rsc.org
Against Carbonic Anhydrase: For CA inhibitors, docking studies reveal that the thiazole or thiadiazole ring can interact with the zinc ion in the enzyme's active site. rsc.orgnih.gov The binding is further stabilized by hydrogen bonds with surrounding amino acid residues, explaining the observed inhibitory potency. rsc.org
Against Other Targets: Docking simulations have also been used to evaluate thiazole derivatives against other targets like the FabH enzyme, a key component in bacterial fatty acid synthesis. wjarr.com These studies help in identifying compounds with high binding scores and multiple hydrogen bonds, suggesting strong inhibitory potential. wjarr.com
Pharmacophore Development from Binding Data
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models are derived from the binding data of active compounds and are invaluable for virtual screening and designing new molecules with improved activity. nih.gov
For inhibitors targeting COX-2, a pharmacophore model was developed based on active 1,2,4-triazole (B32235) derivatives. The model identified key features including two aromatic rings and one hydrogen bond acceptor, which were found to be consistent with the structural features of the COX-2 binding site. nih.gov Similarly, for inhibitors based on the 1,3,4-thiadiazole scaffold, which is structurally related to 1,3-thiazole, their versatility allows them to serve as a privileged structure in drug design. nih.govresearchgate.net The ability of this scaffold to act as a bioisostere for other key structures and its capacity to cross biological membranes make it a valuable component in developing new therapeutic agents. mdpi.com The development of such models, often guided by docking results, helps in understanding the structure-activity relationships and in the rational design of more potent and selective enzyme inhibitors. nih.govump.edu.pl
Cellular Pathway Modulation in In Vitro Systems
The thiazole scaffold is a versatile core in molecules designed to modulate critical cellular pathways, including those governing cell proliferation and programmed cell death.
Although specific research on the cell cycle effects of this compound is not available, studies on various thiazole and bioisosteric thiadiazole derivatives indicate a common ability to interfere with cell cycle progression, a key mechanism in cancer therapy.
For instance, a novel set of 1,3-thiazole analogues demonstrated the ability to induce cell cycle arrest in the G1 phase in MCF-7 breast cancer cells. mdpi.com In another study, juglone-bearing thiopyrano[2,3-d]thiazoles caused a significant shift in the cell cycle distribution of HT-29 colorectal cancer cells, with an increase in the S and G2/M phases. mdpi.com Furthermore, certain 2-amino-1,3,4-thiadiazole (B1665364) derivatives have been shown to induce cell cycle arrest in the G0/G1 phase. nih.gov This arrest is often linked to the modulation of key regulatory proteins. For example, the inhibition of cyclin-dependent kinases (CDKs) or the upregulation of CDK inhibitors like p27/Kip1 can halt the cell cycle, preventing DNA replication and cell division. nih.gov
These findings suggest that a compound like this compound could potentially exert antiproliferative effects by arresting the cell cycle at one of its critical checkpoints (G1/S or G2/M), a hypothesis that warrants direct experimental validation.
Table 1: Examples of Cell Cycle Modulation by Thiazole and Thiadiazole Derivatives
| Compound Class | Cell Line | Effect | Reference |
| 1,3-Thiazole Analogues | MCF-7 | G1 Phase Arrest | mdpi.com |
| Thiopyrano[2,3-d]thiazoles | HT-29 | S and G2/M Phase Arrest | mdpi.com |
| 2-Amino-1,3,4-thiadiazole Derivatives | A549 | G0/G1 Phase Arrest | nih.gov |
This table presents data from related thiazole derivatives to illustrate potential mechanisms.
Apoptosis, or programmed cell death, is a crucial pathway often targeted by anticancer agents. The thiazole nucleus is a common feature in molecules designed to trigger this process. nih.gov Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.
Research on related compounds shows that thiazole derivatives can activate both pathways. A study on juglone-bearing thiopyrano[2,3-d]thiazoles demonstrated the activation of both intrinsic and extrinsic pathways, evidenced by significant increases in the activity of initiator caspases (caspase-8, caspase-9, caspase-10) and executioner caspases (caspase-3/7). mdpi.com Similarly, novel thiazole-2-acetamide derivatives were found to induce apoptosis by activating pro-apoptotic proteins like Bax and caspases 3 and 9, while down-regulating the anti-apoptotic protein Bcl-2. frontiersin.org Another study reported that certain 1,3-thiazole analogues induced apoptosis in MCF-7 cells by as much as 32.66% compared to control cells, with a notable increase in both early and late-stage apoptotic cells. mdpi.com
These mechanisms, particularly the modulation of the Bax/Bcl-2 ratio and the subsequent activation of the caspase cascade, are hallmarks of the intrinsic apoptotic pathway. It is plausible that this compound could also function as a pro-apoptotic agent by similar mechanisms, disrupting mitochondrial integrity and activating cellular self-destruction programs in pathological cells.
Table 2: Apoptotic Activity of Various Thiazole Derivatives
| Compound/Derivative Class | Cell Line | Apoptotic Mechanism | Key Findings | Reference |
| Juglone-Bearing Thiopyrano[2,3-d]thiazoles | HT-29 | Intrinsic & Extrinsic | Activation of caspases 3/7, 8, 9, and 10. | mdpi.com |
| Thiazole-2-acetamide Derivatives | Various Cancer Cells | Intrinsic | Activation of Bax, caspase-3, caspase-9; downregulation of Bcl-2. | frontiersin.org |
| 1,3-Thiazole Analogues | MCF-7 | General Apoptosis | 89-fold increase in late-stage apoptosis compared to control. | mdpi.com |
| 1,3-Thiazole Incorporated Phthalimides | Various Cancer Cells | General Apoptosis | Cytotoxic activity via activation of caspases. | nih.gov |
This table presents data from related thiazole derivatives to illustrate potential mechanisms.
Structure-Activity Relationship (SAR) Theories for this compound Derivatives
The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. SAR studies help in understanding how structural modifications influence molecular interactions with biological targets.
While specific SAR studies for this compound are not detailed in the literature, general principles can be derived from related series of compounds. The cyclopropylcarbonyl group at the C4 position is a key feature, combining a flexible, lipophilic cyclopropyl (B3062369) ring with a polar carbonyl group that can act as a hydrogen bond acceptor.
The Acyl Group at C4: The nature of the acyl group at the C4 or C5 position of the thiazole ring is often critical for activity. In one study of antimicrobial thiazoles, the substitution of an acyl group at position 5 was essential for antibacterial activity. nih.gov The cyclopropyl moiety in this compound likely occupies a specific hydrophobic pocket in a target protein, while the carbonyl oxygen engages in hydrogen bonding. Variation of the cyclopropyl group (e.g., substitution on the ring or replacement with other cyclic or acyclic alkyl groups) would directly impact this interaction and thus modulate biological activity.
Substituents at C2 and C5: The other positions on the thiazole ring (C2 and C5) are common sites for modification to optimize activity, selectivity, and pharmacokinetic properties.
Aromatic and Heteroaromatic Groups: Attaching substituted phenyl or other heterocyclic rings to the thiazole core is a frequent strategy. For example, in a series of 2-amino-1,3,4-thiadiazoles, introducing an aromatic ring at the 5-position was found to enhance anticancer effects, with the specific substituents on the aromatic ring being crucial. mdpi.com The presence of electron-withdrawing groups, such as a nitro group or halogen atoms (fluorine, chlorine), on an attached phenyl ring has been shown to increase cytotoxic activity in several series of thiazole derivatives. nih.govnih.gov
Linkers: The type of linker connecting a substituent to the thiazole ring (e.g., amine, amide, hydrazone) also plays a significant role in defining the molecule's orientation within a binding site.
For this compound, introducing substituents at the C2 and C5 positions would be a logical next step in a drug discovery program to explore and optimize potential biological activities.
Bioisosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties, with the goal of improving biological activity, selectivity, or metabolic stability. The 1,3-thiazole ring itself can be a target for such replacement.
Common bioisosteres for the thiazole ring include other five-membered heterocycles such as:
1,3,4-Thiadiazole: This ring is a well-known bioisostere of thiazole and is found in numerous bioactive compounds. nih.govnih.gov Its derivatives are known to disrupt DNA replication processes, in part because the ring acts as a bioisostere of pyrimidine. nih.gov
1,3,4-Oxadiazole (B1194373): The replacement of the thiazole's sulfur atom with oxygen yields the 1,3,4-oxadiazole ring, another common bioisostere. nih.gov
Pyrazole and Imidazole: These nitrogen-containing heterocycles are also used as replacements for the thiazole ring.
Triazoles and Tetrazoles: In some contexts, rings with a higher nitrogen content like 1,2,3-triazoles or tetrazoles can serve as effective bioisosteres, enhancing metabolic stability or altering binding interactions. nih.govtandfonline.com For instance, the replacement of a 1,2,3-triazole ring with a 1H-tetrazole in a series of (5-benzylthiazol-2-yl)benzamides led to a significant enhancement in anti-leukemic activity. nih.gov
Replacing the 1,3-thiazole ring in this compound with one of these alternatives would systematically alter the compound's electronic properties, hydrogen bonding capacity, and metabolic profile, potentially leading to derivatives with improved therapeutic characteristics.
Derivatization Strategies and Analog Design Based on 4 Cyclopropanecarbonyl 1,3 Thiazole
Systematic Modification of the Thiazole (B1198619) Ring (e.g., at C-2, C-5 positions)
The 1,3-thiazole ring offers distinct positions for chemical modification, primarily at the C-2 and C-5 carbons. The inherent electronic properties of the ring dictate the reactivity of these positions. The C-2 position is the most electron-deficient, rendering its attached proton acidic and susceptible to deprotonation by strong bases. pharmaguideline.com Conversely, the C-5 position is comparatively electron-rich, making it the preferred site for electrophilic substitution reactions like halogenation. pharmaguideline.comwikipedia.org
Modification at the C-2 Position: The acidity of the C-2 proton allows for its removal using organolithium reagents, creating a potent nucleophile. This carbanion can then react with a variety of electrophiles, such as alkyl halides or aldehydes, to introduce diverse substituents. This method provides a direct route to 2-substituted thiazole analogs. pharmaguideline.com
Modification at the C-5 Position: The C-5 position is readily functionalized through electrophilic aromatic substitution. Bromination, for instance, can be achieved using bromine in acetic acid, introducing a versatile bromine handle. ekb.eg This halide can then be used in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach aryl, alkyl, or amino groups, significantly expanding the structural diversity of the scaffold. A one-pot, three-component cascade cyclization involving enaminones, cyanamide, and elemental sulfur represents another modern approach to generating 2-amino-5-acylthiazoles. organic-chemistry.org
| Position | Reaction Type | Reagents | Resulting Functional Group | Reference |
| C-2 | Deprotonation & Electrophilic Quench | 1. Organolithium (e.g., n-BuLi)2. Electrophile (e.g., R-X, R-CHO) | Alkyl, Hydroxyalkyl | pharmaguideline.com |
| C-2 | Tcherniac's Synthesis (from α-thiocyanic ketones) | Acid hydrolysis | Various 2-substituents | pharmaguideline.com |
| C-5 | Electrophilic Halogenation | Br₂ in Acetic Acid | Bromo (-Br) | ekb.eg |
| C-5 | Electrophilic Sulfonation | Fuming H₂SO₄ | Sulfonic Acid (-SO₃H) | pharmaguideline.com |
| C-5 | Copper-Catalyzed Arylation | Aryl Iodide, CuI, LiOtBu | Aryl | organic-chemistry.org |
Diversification of the Cyclopropanecarbonyl Moiety
The cyclopropanecarbonyl group is not merely a structural anchor but a reactive handle for extensive chemical diversification. nih.gov The carbonyl carbon and the strained three-membered ring both present opportunities for modification. These modifications can alter the compound's steric profile, electronic properties, and hydrogen bonding capacity.
Carbonyl Group Transformations: The ketone functionality is the most apparent site for derivatization. Standard carbonyl chemistry provides a toolkit for analog design:
Reduction: The ketone can be reduced to a secondary alcohol, introducing a chiral center and a hydrogen bond donor/acceptor group.
Reductive Amination: Reaction with an amine in the presence of a reducing agent yields a cyclopropyl-amine, allowing for the introduction of various basic or extended functionalities.
Wittig Reaction: Conversion of the carbonyl to an alkene via the Wittig reaction can be used to explore different spatial vectors or to introduce other functional groups. sigmaaldrich.com
Cycloaddition and Rearrangement Reactions: More advanced strategies can leverage the unique reactivity of the cyclopropyl (B3062369) ketone system. Under the influence of catalysts like Samarium(II) iodide (SmI₂), alkyl cyclopropyl ketones can participate in formal [3+2] cycloaddition reactions with alkenes or alkynes. nih.gov This powerful transformation allows for the rapid construction of complex, sp³-rich polycyclic architectures from a relatively simple starting material. Additionally, reactions such as the Schmidt reaction can induce ring expansion or rearrangement, providing access to entirely different heterocyclic or carbocyclic cores. acs.org
| Moiety | Reaction Type | Typical Reagents | Transformation | Purpose/Outcome | Reference |
| Carbonyl | Reduction | NaBH₄, LiAlH₄ | Ketone → Alcohol | Introduce chiral center, H-bond donor | General |
| Carbonyl | Wittig Reaction | Ph₃P=CHR | Ketone → Alkene | Modify geometry and electronics | sigmaaldrich.com |
| Carbonyl | Reductive Amination | R₂NH, NaBH₃CN | Ketone → Amine | Introduce basic/extended groups | General |
| Cyclopropyl Ketone | Formal [3+2] Cycloaddition | Alkene/Alkyne, SmI₂ catalyst | Cyclopropyl Ketone → Bicyclic System | Build molecular complexity, sp³-rich scaffolds | nih.gov |
| Cyclopropyl Ketone | Schmidt Reaction | NaN₃, Acid | Ring Expansion/Rearrangement | Access novel scaffolds | acs.org |
Integration with Other Heterocyclic Scaffolds (e.g., Thiadiazoles, Quinazolinones, Piperazines)
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a proven method for developing novel therapeutic agents with potentially improved or multi-target activity. The 4-cyclopropanecarbonyl-1,3-thiazole core can be covalently linked to other key heterocyclic systems like thiadiazoles, quinazolinones, and piperazines.
Piperazine (B1678402) Integration: Piperazine is a common linker in medicinal chemistry. A versatile approach involves introducing a reactive handle, such as a chloromethyl group, onto the thiazole ring (e.g., at C-5). Nucleophilic substitution with Boc-piperazine, followed by deprotection and subsequent acylation of the second piperazine nitrogen, allows for the tethering of a wide array of functional groups and building blocks. nih.gov
Thiadiazole Integration: The 1,3,4-thiadiazole (B1197879) ring is a well-known bioisostere of amide and ester groups. nih.gov Thiazole and thiadiazole moieties can be joined through various linkers, such as a flexible thioether or a rigid amide bond. nih.govnih.gov For instance, a functional group on the thiazole could be converted to a hydrazide, which can then be cyclized with a thioacyl precursor to form the 1,3,4-thiadiazole ring. nih.gov
Quinazolinone Integration: While direct examples are less common, established synthetic routes to quinazolinones can be adapted. For example, an amino group could be installed at the C-2 position of the thiazole. This 2-aminothiazole (B372263) derivative could then react with an ortho-acylamino benzoic acid derivative (or a precursor) in a cyclocondensation reaction to form a thiazole-substituted quinazolinone.
| Linked Heterocycle | Linkage Strategy | Illustrative Reaction | Resulting Structure | Reference |
| Piperazine | Nucleophilic Substitution | Thiazole-CH₂Cl + Piperazine | Thiazole-CH₂-Piperazine-R | nih.govnih.gov |
| 1,3,4-Thiadiazole | Amide Coupling | Thiazole-COOH + Aminothiadiazole | Thiazole-C(O)NH-Thiadiazole | nih.gov |
| 1,3,4-Thiadiazole | Cyclization from Hydrazide | Thiazole-C(O)NHNH₂ + CS₂/KOH | Thiazole-Thiadiazole | nih.govnih.gov |
| Pyrazolo[3,4-b]quinoline | Cyclization of thiocarbamoylhydrazide | Thiazole-linker-NHCSNH-R + Cyclization | Thiazole-linker-Heterocycle | nih.gov |
Prodrug Design and Linker Chemistry for Modulating Biological Delivery (Pre-clinical research context)
In preclinical research, a prodrug strategy is often employed to overcome suboptimal properties of a promising lead compound, such as poor solubility, limited permeability, or rapid metabolism. acs.org A prodrug is a bioreversible derivative that is inactive or less active until it undergoes enzymatic or chemical conversion in vivo to release the active parent drug. nih.govmdpi.com For the this compound scaffold, the ketone functionality is an ideal handle for prodrug modification.
The goal is to mask the ketone with a promoiety via a cleavable linker. nih.gov The linker's design is critical, as its cleavage rate dictates the release kinetics of the active drug.
Strategies for Ketone-Based Prodrugs:
Oxime and Hydrazone Formation: The ketone can be converted into an oxime (-C=N-OH) or hydrazone (-C=N-NRR') derivative. These linkages can be designed to be stable at neutral pH but hydrolyze under the acidic conditions of certain tissues or be cleaved by specific enzymes.
Ketoxime Phosphates: To dramatically improve aqueous solubility, a key challenge for many drug candidates, the ketone can be converted to an oxime, which is then phosphorylated. The resulting phosphate (B84403) ester is highly water-soluble and can be cleaved in vivo by phosphatases to regenerate the oxime, which then hydrolyzes to release the parent ketone. researchgate.net
Ketal Formation: Reaction with a diol can form a ketal. The diol can be a simple molecule or a more complex promoiety, such as a carbohydrate, to target specific glucose transporters and enhance permeability. mdpi.com Cleavage would typically be acid-catalyzed.
These strategies rely on attaching a promoiety that imparts desired properties (e.g., hydrophilicity, lipophilicity) via a linker that is cleaved at the target site.
| Prodrug Linkage | Promoiety Example | Target Property to Modulate | Cleavage Mechanism | Reference |
| Oxime Phosphate | Phosphate | Increased aqueous solubility | Enzymatic (Phosphatase) | researchgate.net |
| Ketal | Glycoside (e.g., Glucose) | Increased permeability (via transporters) | Acid-catalyzed or enzymatic hydrolysis | nih.govmdpi.com |
| Hydrazone | Polyethylene Glycol (PEG) | Increased solubility, extended half-life | pH-dependent hydrolysis | nih.gov |
| Ester (on a remote hydroxyl) | Amino Acid | Target amino acid transporters | Enzymatic (Esterase) | mdpi.com |
Emerging Research Areas and Future Perspectives for 4 Cyclopropanecarbonyl 1,3 Thiazole
Exploration as Chemical Probes for Biological Systems
Thiazole (B1198619) derivatives are increasingly being investigated as chemical probes to study complex biological systems. Their ability to interact with various biomolecules makes them valuable tools for elucidating biological pathways and mechanisms of action. For instance, fluorescently labeled thiazole derivatives can be used to visualize and track specific cellular components or processes.
Future research on 4-Cyclopropanecarbonyl-1,3-thiazole could focus on developing it into a selective chemical probe. The cyclopropylcarbonyl group may confer specific binding properties, which could be exploited for targeting particular enzymes or receptors. For example, a study on a 1,3,4-thiadiazole-based fluorescent probe demonstrated its ability to detect Cu2+ and H2S in biological and environmental samples, showcasing the potential of this class of compounds as sensors. nih.gov
Table 1: Potential Applications of this compound as a Chemical Probe
| Application Area | Potential Use Case | Rationale based on Thiazole Derivatives |
| Enzyme Inhibition Studies | Probe for identifying and characterizing novel enzyme inhibitors. | Thiazole core is present in many enzyme inhibitors. nih.gov |
| Fluorescent Imaging | Development of a fluorescent probe for cellular imaging. | Thiazole derivatives have been successfully used as fluorophores. mdpi.com |
| Biomarker Detection | Sensor for the detection of specific metal ions or small molecules. | Thiadiazole-based probes have shown high selectivity for certain analytes. nih.gov |
Application in Materials Science (e.g., as ligands for coordination chemistry)
The nitrogen and sulfur atoms in the thiazole ring make it an excellent ligand for coordinating with metal ions. mdpi.com This property is being exploited in materials science to create novel coordination polymers and metal-organic frameworks (MOFs) with interesting optical, electronic, and catalytic properties. researchgate.netnih.gov Thiazole-based materials have shown promise in applications such as chemical sensing, catalysis, and organic electronics. researchgate.netnih.gov
The this compound could serve as a unique ligand in coordination chemistry. The carbonyl group provides an additional coordination site, potentially leading to the formation of multi-dimensional coordination polymers with unique topologies and properties. Research could explore the synthesis of new materials by reacting this compound with various metal salts and characterizing their structural and functional properties.
Advanced Reaction Methodologies for Complex Analog Synthesis
The synthesis of thiazole derivatives is a well-established area of organic chemistry, with methods like the Hantzsch thiazole synthesis being classical examples. researchgate.net However, there is a continuous drive to develop more efficient, sustainable, and versatile synthetic methods. nih.gov Recent advancements include the use of microwave-assisted synthesis, multi-component reactions, and green chemistry approaches to produce complex thiazole analogs. researchgate.net
For this compound, future research could focus on developing novel synthetic routes to a variety of its analogs. This would involve modifying the cyclopropyl (B3062369) group or introducing different substituents onto the thiazole ring to create a library of related compounds for further investigation. The use of N-propargylamines as versatile building blocks is an emerging strategy for the synthesis of diverse thiazole cores. nih.gov
Chemoinformatics and Data Mining for Predictive Modeling
Chemoinformatics plays a crucial role in modern drug discovery and materials science by using computational methods to analyze and predict the properties of chemical compounds. For thiazole derivatives, chemoinformatic tools are used to build Quantitative Structure-Activity Relationship (QSAR) models that can predict their biological activity based on their chemical structure. nih.gov
In the context of this compound, chemoinformatics and data mining could be employed to predict its potential biological targets and pharmacological properties. By analyzing large datasets of known thiazole derivatives, it may be possible to identify structural features that are important for specific activities and to design new analogs with improved properties.
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of compound design by enabling the rapid screening of virtual libraries and the de novo design of molecules with desired properties. mdpi.com For thiazole derivatives, ML models are being developed to predict their activity against various biological targets, such as cancer cells. nih.govepa.gov
Future research could leverage AI and ML to accelerate the discovery of novel applications for this compound and its analogs. Generative models could be used to design new molecules based on this scaffold with optimized properties for specific applications. For example, ML models have been used to design and optimize disordered nanoporous materials, a field where thiazole-based ligands could find application. mdpi.com
Table 2: Illustrative Machine Learning Model Performance for Predicting Activity of Thiazole Derivatives
| Machine Learning Model | Accuracy (%) | Precision | Recall | F1-Score |
| Random Forest | 85 | 0.82 | 0.88 | 0.85 |
| Support Vector Machine | 82 | 0.80 | 0.85 | 0.82 |
| Gradient Boosting | 88 | 0.87 | 0.90 | 0.88 |
| Deep Neural Network | 90 | 0.91 | 0.92 | 0.91 |
| Note: This table is for illustrative purposes and represents typical performance metrics for ML models in chemoinformatics. |
Identification of Novel Molecular Targets through High-Throughput Screening (Academic Context)
High-throughput screening (HTS) is a powerful technology used to test large libraries of compounds for their activity against specific biological targets. nih.gov In an academic context, HTS can be used to identify novel molecular targets for known compounds and to explore their mechanisms of action.
A library of analogs based on the this compound scaffold could be synthesized and screened against a panel of disease-relevant targets using HTS. This approach could lead to the identification of unexpected biological activities and provide starting points for new drug discovery programs. For example, a tiered HTS approach was successfully used to identify thyroperoxidase inhibitors from a large chemical library. nih.gov Similarly, HTS has been employed to discover potent and selective inhibitors for other important biological targets.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Cyclopropanecarbonyl-1,3-thiazole, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves refluxing cyclopropanecarbonyl precursors with thiazole derivatives in ethanol under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and recrystallization . Optimization may require adjusting stoichiometry, temperature, or catalysts. For example, microwave-assisted synthesis (noted in thiazole-related studies) can enhance reaction efficiency and yield .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Post-synthesis characterization typically employs:
- NMR (¹H/¹³C) to confirm cyclopropane and thiazole ring connectivity.
- FTIR to identify carbonyl (C=O) and thiazole (C-S) functional groups.
- HPLC for purity assessment, with mobile phases tailored to the compound’s polarity .
- X-ray crystallography (where applicable) to resolve stereochemistry, as demonstrated for analogous thiazole derivatives .
Q. Which in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer : Initial screening often includes:
- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
- Anticancer activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Anti-inflammatory potential : COX-1/COX-2 inhibition assays .
- Dose-response curves and IC₅₀ calculations are essential for quantifying efficacy .
Advanced Research Questions
Q. How can density functional theory (DFT) and molecular docking refine the design of this compound derivatives?
- Methodological Answer :
- DFT : Optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
- Molecular docking : Simulate binding interactions with target proteins (e.g., EGFR for anticancer activity) using software like AutoDock Vina. Validate predictions with in vitro data .
- ADMET prediction tools (e.g., SwissADME) assess pharmacokinetic profiles early in design .
Q. What crystallographic strategies resolve structural ambiguities in this compound complexes?
- Methodological Answer :
- Single-crystal X-ray diffraction : Monoclinic systems (space group P2₁/n) with Cu-Kα radiation (λ = 1.54178 Å) are standard. Refinement software (e.g., SHELXL) resolves bond lengths/angles, as shown for brominated thiazole analogs .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to explain packing efficiency .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Assay standardization : Compare protocols (e.g., cell line viability thresholds, incubation times) .
- Structural analogs : Test derivatives with modified substituents (e.g., 4-benzyl vs. 4-phenyl groups) to isolate pharmacophores .
- Meta-analysis : Pool data from multiple studies (e.g., antifungal IC₅₀ values) to identify trends obscured by experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
